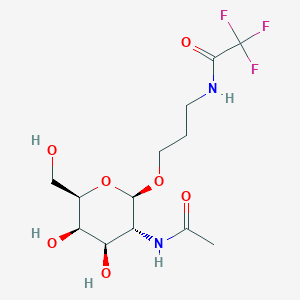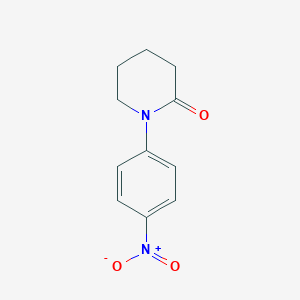
4H-1,3-Benzodioxin-5-methanol,2,2-dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol is a chemical compound known for its unique structure and properties. It serves as a key intermediate in the synthesis of various phytotoxins, particularly those isolated from the rice blast fungus, Magnaporthe grisea . This compound is characterized by its benzodioxin ring system, which contributes to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol typically involves the use of 2,3-dimethylphenol as a starting material . The synthetic route includes several key steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction.
Introduction of the Methanol Group: The methanol group is introduced via a substitution reaction, often using methanol as a reagent.
Oxidation and Reduction Steps: The compound undergoes partial oxidation and reduction steps to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes and acids.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Jones reagent, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanol, various halides.
Major Products Formed:
Oxidation Products: Aldehydes, acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted benzodioxin derivatives.
Scientific Research Applications
2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: Another benzodioxin derivative with similar structural features.
2-Oxazolidinone, 5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-, (5R)-: A related compound used in different chemical applications.
Uniqueness: 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol is unique due to its specific reactivity and role as a key intermediate in the synthesis of bioactive compounds. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2,2-dimethyl-4H-1,3-benzodioxin-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2)13-7-9-8(6-12)4-3-5-10(9)14-11/h3-5,12H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFVNPANZYZMMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(C=CC=C2O1)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)









![6-iodo-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B57419.png)

![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)
